molecular formula C8H5F3N2 B1410249 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1256808-16-8

3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B1410249
CAS RN: 1256808-16-8
M. Wt: 186.13 g/mol
InChI Key: GKRYDJCIYBUYSO-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a reagent used to improve amyloid detection in the brain during MRI . It is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .


Chemical Reactions Analysis

The biological activities of trifluoromethylpyridine (TFMP) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .

Scientific Research Applications

1. Regiochemistry in Organic Synthesis

The compound is utilized in organic synthesis, particularly in studying the effects of various acids and bases on its regiochemistry. De Rosa et al. (2015) explored the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones, producing γ-1H-pyrrolo[3,2-b]pyridines. This research highlights the role of trifluoromethyl groups in influencing the electrophilicity and basicity of adjacent groups, leading to selective formation of regioisomers under different conditions (De Rosa et al., 2015).

2. Development of Photovoltaic Materials

Xiangzhong Li et al. (2012) synthesized [60]fullerene pyrrolidines containing trifluoromethyl groups via 1,3-dipolar cycloaddition reaction. These compounds demonstrated promising optical and electrochemical properties, suggesting potential applications in photovoltaic conversion materials due to their efficient fluorescence and electrochemical characteristics (Li et al., 2012).

3. Versatile Building Block in Chemical Synthesis

3-(Trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine, a closely related compound, is highlighted as a versatile building block in chemical synthesis. Schirok et al. (2015) described its synthesis and application in creating substituted 1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in diverse chemical reactions (Schirok et al., 2015).

4. Electroluminescence in OLEDs

Research by Ning Su et al. (2021) involved the synthesis of pyrazol-pyridine ligands, including a compound similar to 3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine, for use in orange-red iridium(III) complexes in OLEDs. These complexes showed high phosphorescence quantum yields and efficiency, demonstrating the compound's relevance in advanced material sciences, particularly in the field of electroluminescence and OLED technology (Su et al., 2021).

properties

IUPAC Name

3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)5-4-13-6-2-1-3-12-7(5)6/h1-4,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRYDJCIYBUYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C(F)(F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001243691
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256808-16-8
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256808-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine, 3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001243691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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